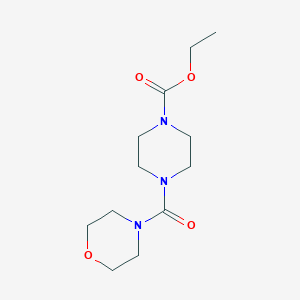![molecular formula C21H20FN3O2 B5549237 [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone](/img/structure/B5549237.png)
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a fluorophenyl group and an azetidine ring substituted with a methoxy group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The azetidine ring is synthesized through cyclization reactions involving amines and epoxides. The final step involves coupling these intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reactions. The purification process often involves techniques such as recrystallization and chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole and azetidine rings can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-chlorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone
- [5-(3-bromophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone
Uniqueness
Compared to similar compounds, [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.
Propiedades
IUPAC Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-5-2-3-6-16(14)13-27-18-11-25(12-18)21(26)19-10-23-24-20(19)15-7-4-8-17(22)9-15/h2-10,18H,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHMTUSVMIHQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CN(C2)C(=O)C3=C(NN=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)
![6-[(AZEPAN-1-YL)METHYL]-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5549194.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)
![N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5549201.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)


![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
